ENOX2 Binding Affinity vs. Phenoxodiol
ME-143 binds to purified recombinant ENOX2 with a Kd of 43 nM (range 40-50 nM). This binding affinity is 4 to 10 times greater than that previously reported for the related first-generation anticancer isoflavone, phenoxodiol [1]. The quantitative improvement in target engagement translates directly to enhanced cellular potency and a lower effective concentration required for biological activity [2].
| Evidence Dimension | Binding Affinity (Kd) to ENOX2 |
|---|---|
| Target Compound Data | Kd = 43 nM (40-50 nM) |
| Comparator Or Baseline | Phenoxodiol (PXD): Reported lower affinity (exact value not provided in reference, but noted as 4-10x lower) |
| Quantified Difference | 4-10 times greater affinity for ME-143 |
| Conditions | Purified recombinant ENOX2 protein binding assay |
Why This Matters
Higher target binding affinity correlates with increased potency and potentially lower required dosing, which is a critical parameter for both preclinical efficacy and clinical development.
- [1] Morré, D. J., et al. (2014). ENOX2 target for the anticancer isoflavone ME-143. Oncology Research, 22(1), 1-12. doi:10.3727/096504014X14077751730270 View Source
- [2] Morré, D. J., et al. (2014). ENOX2 target for the anticancer isoflavone ME-143. Oncology Research, 22(1), 1-12. doi:10.3727/096504014X14077751730270 View Source
